molecular formula C9H9BrFN B15234540 (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine

(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine

Cat. No.: B15234540
M. Wt: 230.08 g/mol
InChI Key: GIRFHSXPJYEJAM-MRVPVSSYSA-N
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Description

(1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a prop-2-enylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents at the 2 and 6 positions, respectively.

    Allylation: The brominated and fluorinated phenyl ring is then subjected to allylation to introduce the prop-2-enyl group.

    Amination: Finally, the allylated intermediate undergoes amination to form the prop-2-enylamine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination, fluorination, and amination reactions under controlled conditions to ensure high yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents would be optimized for industrial efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can target the bromine or fluorine substituents, potentially leading to dehalogenation.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Dehalogenated products.

    Substitution: Compounds with new functional groups replacing bromine or fluorine.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific properties such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Bromo-6-fluorophenyl)prop-2-enylamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine: Similar structure with chlorine instead of bromine.

    (1R)-1-(2-Bromo-6-chlorophenyl)prop-2-enylamine: Similar structure with chlorine instead of fluorine.

Uniqueness

    Substituent Effects: The presence of both bromine and fluorine atoms can influence the compound’s reactivity and interactions differently compared to similar compounds with other halogens.

    Steric and Electronic Properties: The specific arrangement of substituents can affect the compound’s steric and electronic properties, leading to unique behavior in chemical reactions and applications.

Properties

Molecular Formula

C9H9BrFN

Molecular Weight

230.08 g/mol

IUPAC Name

(1R)-1-(2-bromo-6-fluorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrFN/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5,8H,1,12H2/t8-/m1/s1

InChI Key

GIRFHSXPJYEJAM-MRVPVSSYSA-N

Isomeric SMILES

C=C[C@H](C1=C(C=CC=C1Br)F)N

Canonical SMILES

C=CC(C1=C(C=CC=C1Br)F)N

Origin of Product

United States

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